molecular formula C13H13N3S2 B276378 (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

Cat. No. B276378
M. Wt: 275.4 g/mol
InChI Key: XHIPCPWGDHQZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile, also known as TH-302, is a promising anticancer drug candidate. It is a prodrug that is activated under hypoxic conditions, making it a potential treatment for solid tumors that have low oxygen levels.

Mechanism of Action

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that is activated under hypoxic conditions. In hypoxic conditions, the compound is metabolized by the enzyme 5'-nucleotidase to form the active metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA cross-linking agent that induces cell death in cancer cells. The activation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is selective for hypoxic cells, making it a potential treatment for solid tumors that have low oxygen levels.
Biochemical and Physiological Effects:
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a valuable tool for studying the effects of hypoxia on cancer cells. It can be used to selectively target hypoxic cells in vitro and in vivo, allowing researchers to study the effects of hypoxia on tumor growth and response to treatment. However, (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that requires activation by the enzyme 5'-nucleotidase, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile. One area of interest is the development of new methods for activating the prodrug, which could improve its efficacy and expand its potential applications. Another area of interest is the evaluation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in clinical trials, with a focus on identifying patient populations that may benefit most from the treatment.

Synthesis Methods

The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile involves several steps, including the formation of a key intermediate, 5-(2-bromoethyl)-4,5-dihydrothieno[2,3-d]pyrimidin-6(1H)-one, which is then reacted with thioacetic acid to form the final product. The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been optimized to improve yield and purity, and several alternative methods have been developed to produce the compound.

Scientific Research Applications

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating various types of solid tumors. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is particularly effective in hypoxic conditions, which are common in solid tumors and are associated with resistance to traditional chemotherapy and radiation therapy.

properties

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetonitrile

InChI

InChI=1S/C13H13N3S2/c14-6-7-17-12-11-9-4-2-1-3-5-10(9)18-13(11)16-8-15-12/h8H,1-5,7H2

InChI Key

XHIPCPWGDHQZFR-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.